Silane, 1H-indene-1,3-diylbis[trimethyl-

Description

BenchChem offers high-quality Silane, 1H-indene-1,3-diylbis[trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, 1H-indene-1,3-diylbis[trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

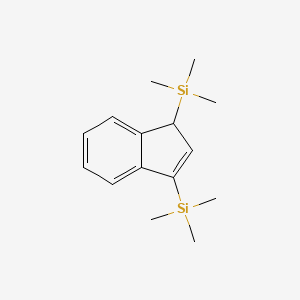

trimethyl-(3-trimethylsilyl-1H-inden-1-yl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24Si2/c1-16(2,3)14-11-15(17(4,5)6)13-10-8-7-9-12(13)14/h7-11,14H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUNAXCUWTTXFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1C=C(C2=CC=CC=C12)[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479379 | |

| Record name | Silane, 1H-indene-1,3-diylbis[trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26205-38-9 | |

| Record name | Silane, 1H-indene-1,3-diylbis[trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1,3-Bis(trimethylsilyl)indene

This guide details the synthesis, characterization, and handling of 1,3-Bis(trimethylsilyl)indene , a critical organosilicon precursor used in the development of stereoselective Group 4 metallocene catalysts (ansa-metallocenes).

Executive Summary

1,3-Bis(trimethylsilyl)indene is a sterically bulky, lipophilic ligand precursor. Its synthesis exploits the acidity of the indenyl proton (pKa ~20) and the oxophilicity/chlorophilicity of silicon. This compound exhibits fluxional behavior (silylotropic shifts) in solution, making characterization non-trivial. It serves as a vital intermediate for synthesizing rac-selective zirconocene and hafnium polymerization catalysts, where the trimethylsilyl (TMS) groups provide solubility and steric direction.

Part 1: Mechanistic Principles

The Indenyl Acidity & Lithiation

The synthesis relies on the sequential deprotonation of indene. The C1/C3 protons of the five-membered ring are acidic (pKa

Regioselectivity and Fluxionality

Upon quenching the indenyl anion with chlorotrimethylsilane (TMSCl), the kinetic product is 1-(trimethylsilyl)indene .

-

The Second Silylation: Deprotonating 1-(trimethylsilyl)indene generates a 1,3-disubstituted anion. Quenching this with a second equivalent of TMSCl yields 1,3-bis(trimethylsilyl)indene .

-

Silylotropic Shifts: At room temperature, the silicon group can migrate around the ring (1,5-sigmatropic shift). While the 1,3-isomer is the thermodynamically preferred isolated product due to steric repulsion minimization, it exists in dynamic equilibrium with the 1,1-isomer and 1,2-isomer depending on thermal conditions.

Mechanistic Pathway Diagram

The following diagram illustrates the stepwise lithiation and silylation, highlighting the critical intermediate states.

Figure 1: Stepwise lithiation-silylation pathway for the synthesis of 1,3-bis(trimethylsilyl)indene.

Part 2: Synthesis Protocol

Safety Warning: n-Butyllithium is pyrophoric. TMSCl is corrosive and volatile. All steps must be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk or Glovebox techniques.

Materials

-

Indene: Distill over CaH

before use to remove peroxides/water. -

n-Butyllithium: 1.6 M or 2.5 M in hexanes (Titrate before use).

-

Chlorotrimethylsilane (TMSCl): Distill over quinoline (to remove HCl) or CaH

. -

Solvents: THF and Diethyl Ether (Dried over Na/Benzophenone).

Step-by-Step Methodology

Phase 1: Mono-Silylation (Formation of 1-TMS-indene)

-

Setup: Flame-dry a 500 mL Schlenk flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Cycle with vacuum/Argon three times.

-

Solvation: Add Indene (11.6 g, 100 mmol) and 150 mL dry THF . Cool to -78°C (dry ice/acetone bath).

-

Lithiation: Dropwise add n-BuLi (100 mmol) over 30 minutes. The solution will turn from colorless to deep yellow/orange (Indenyl anion).

-

Warming: Allow the solution to warm to 0°C and stir for 1 hour to ensure complete deprotonation.

-

Quench: Cool back to -78°C . Add TMSCl (10.9 g, 100 mmol) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir overnight. The color typically fades to pale yellow or white suspension (LiCl precipitation).

-

Workup (Optional but Recommended): Remove solvent in vacuo. Extract with dry hexane, filter off LiCl, and remove hexane. Note: You can proceed to Phase 2 in a "one-pot" fashion, but isolating the intermediate improves final purity.

Phase 2: Bis-Silylation (Formation of 1,3-bis(TMS)indene)

-

Resolvation: Dissolve the crude 1-TMS-indene in 150 mL dry THF (or Ether). Cool to -78°C .[1]

-

Second Lithiation: Add n-BuLi (105 mmol, slight excess) dropwise.

-

Observation: The solution will turn a darker, more intense orange/red, indicating the formation of the substituted indenyl anion.

-

-

Equilibration: Warm to 0°C for 1-2 hours.

-

Final Quench: Cool to -78°C . Add TMSCl (11.5 g, 105 mmol) dropwise.

-

Completion: Warm to RT and stir for 12 hours.

-

Purification:

-

Remove volatiles under reduced pressure.

-

Extract residue with dry pentane or hexane (3 x 50 mL).

-

Filter through a celite pad (under inert gas) to remove LiCl.

-

Distillation: The product is a high-boiling oil/low-melting solid. Vacuum distillation (high vacuum, <0.1 mmHg) is required to separate mono-silylated impurities from the bis-silylated product.

-

Target Fraction: Collect the fraction boiling ~90-110°C at 0.1 mmHg (values vary by vacuum strength).

-

Part 3: Characterization & Validation

Nuclear Magnetic Resonance (NMR)

The product is identified by the presence of two distinct TMS environments and the specific substitution pattern on the indene ring.

Note on Fluxionality: At room temperature, broadening may occur due to 1,3-silyl shifts. Cooling to -20°C often sharpens the spectrum.

| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Notes |

| -0.05 to 0.05 | Singlet (9H) | TMS (C1-sp | Shielded by sp | |

| 0.30 to 0.40 | Singlet (9H) | TMS (C3-sp | Deshielded by double bond. | |

| ~3.50 | Singlet/Broad | H1 (Allylic) | Attached to sp | |

| ~6.60 - 6.80 | Singlet/Doublet | H2 (Vinylic) | Attached to sp | |

| 7.10 - 7.50 | Multiplet (4H) | Aromatic (Benzo) | Indene backbone. | |

| -8.0 to -10.0 | Singlet | TMS (C3) | Typical vinyl-silane range. | |

| 2.0 to 4.0 | Singlet | TMS (C1) | Typical allyl-silane range. |

Isomer Validation (1,3 vs 1,1)

-

1,3-Bis(TMS): The H1 proton is allylic. The H2 proton is vinylic.[2][3] They are on different carbons.[2]

-

1,1-Bis(TMS): Would show no H1 proton (C1 is quaternary). It would show H2 and H3 as vinylic protons (likely doublets).

-

Validation Check: Ensure the integration ratio of TMS protons (18H) to Allylic H1 (1H) is 18:1. If H1 is missing, you have the 1,1-isomer (thermodynamic sink).

Fluxional Behavior Diagram

The position of the silicon atoms is not static. The 1,3-isomer can rearrange via a [1,5]-sigmatropic shift, particularly upon heating.

Figure 2: Fluxional equilibrium between 1,3- and 1,1-isomers. High temperatures favor the 1,1-isomer, while controlled synthesis yields the 1,3-isomer.

References

-

Davison, A., & Rakita, P. E. (1970). Fluxional behavior and isomerization of 1,2-bis(trimethylsilyl)indene: evidence for 1,2-shifts. Journal of Organometallic Chemistry, 21(2), P55-P58.[4]

- Bradley, S. et al. (1995). Synthesis and characterization of bis(indenyl)zirconium complexes. Organometallics, 14(4). (General protocols for substituted indenes).

-

Resconi, L. et al. (2000). Selectivity in Propene Polymerization with Metallocene Catalysts. Chemical Reviews, 100(4), 1253–1346.

-

Organic Syntheses. General procedures for lithiation of alkynes and indenes (Adapted from Org. Synth. Coll. Vol. 8, p. 19).

Sources

Comprehensive Spectroscopic Profiling of 1,3-Bis(trimethylsilyl)indene

This technical guide details the spectroscopic characterization, synthesis, and dynamic behavior of 1,3-bis(trimethylsilyl)indene , a critical ligand precursor in organometallic chemistry.

Technical Guide for Organometallic Synthesis & Characterization

Core Directive & Scientific Context

1,3-Bis(trimethylsilyl)indene (CAS: 18053-75-3) is a pivotal organosilicon precursor used primarily in the synthesis of ansa-metallocene catalysts (e.g., zirconocenes, hafnocenes). These catalysts are fundamental in stereoselective polymerization and, increasingly, in the synthesis of chiral pharmaceutical intermediates.

For the researcher, this compound presents a unique spectroscopic challenge: fluxionality . Unlike static organic molecules, 1,3-bis(trimethylsilyl)indene undergoes rapid [1,5]-sigmatropic silicon shifts (silatropic shifts) and proton migration. Consequently, its NMR spectrum is temperature-dependent, often displaying line broadening or averaged signals at ambient temperatures. This guide provides the static (low-temperature) data necessary for precise structural validation.

Synthesis & Preparation Protocol

The synthesis relies on the sequential lithiation of indene, exploiting the acidity of the C1 proton.

Experimental Workflow

Reaction Overview:

-

Indene

Indenyllithium -

1-(Trimethylsilyl)indene

1-(Trimethylsilyl)indenyllithium

Detailed Protocol:

-

Pre-requisites: Flame-dried glassware, inert atmosphere (

or Ar), anhydrous THF/Ether. -

Step 1 (Mono-silylation):

-

Dissolve indene (1.0 eq) in diethyl ether at 0°C.

-

Add n-BuLi (1.05 eq, 1.6 M in hexanes) dropwise. Stir 1 hr to form indenyllithium (red/orange).

-

Add chlorotrimethylsilane (TMSCl, 1.1 eq). Warm to RT.

-

Result: 1-(trimethylsilyl)indene (Isomerizes to 3-isomer upon workup/heating).

-

-

Step 2 (Bis-silylation):

-

Cool the 1-TMS-indene solution to 0°C.

-

Add n-BuLi (1.05 eq). The deprotonation occurs at the

-position (C3) or -

Add TMSCl (1.1 eq).

-

Quench & Workup: Hydrolyze with sat.

, extract with ether, dry over -

Purification: Vacuum distillation (bp ~105°C @ 0.5 mmHg).

-

Visualization: Synthesis & Fluxionality

Figure 1: Sequential lithiation pathway for the synthesis of 1,3-bis(trimethylsilyl)indene.

Spectroscopic Characterization

The following data represents the 1,3-isomer (vinyl silane form), which is the thermodynamically stable isomer typically observed. Note that samples may contain trace amounts of the 1,1-isomer or exhibit line broadening due to exchange.

Nuclear Magnetic Resonance (NMR) Data

Solvent:

H NMR (500 MHz)

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.45 – 7.65 | Multiplet | 2H | Ar-H (C4, C7) | Aromatic ring protons (fused benzene). |

| 7.20 – 7.35 | Multiplet | 2H | Ar-H (C5, C6) | Aromatic ring protons. |

| 7.12 | Doublet ( | 1H | H2 (Vinyl) | Characteristic vinyl proton coupling to H1. |

| 3.45 – 3.55 | Doublet/Broad | 1H | H1 (Allylic) | Proton on the |

| 0.00 – 0.05 | Singlet | 9H | Si( | Vinyl-TMS group (typically slightly deshielded). |

| -0.05 – -0.10 | Singlet | 9H | Si( | Allylic-TMS group (shielded by ring current/anisotropy). |

C NMR (125 MHz)

| Shift ( | Assignment | Notes |

| 140.0 – 146.0 | C3a, C7a | Quaternary aromatic bridgehead carbons. |

| 142.5 | C3 (Vinyl-Si) | |

| 138.0 | C2 (Vinyl-H) | |

| 120.0 – 126.0 | Ar-CH | Aromatic methine carbons. |

| 49.2 | C1 ( | Characteristic allylic carbon bonded to Si. High field shift. |

| -0.5 | TMS at C1 | Silyl methyls on the saturated carbon.[1] |

| -2.3 | TMS at C3 | Silyl methyls on the unsaturated carbon. |

Infrared Spectroscopy (FT-IR)

-

3060 cm

: C-H stretch (Aromatic). -

2955, 2900 cm

: C-H stretch (Aliphatic -

1250 cm

: Si-C stretch (Strong, characteristic "Silyl" band). -

840 cm

: Si-C rocking/stretching (Strong).

Mass Spectrometry (EI-MS)

-

Molecular Ion (

): m/z 260 (Consistent with -

Base Peak: m/z 73 (

). -

Fragmentation: m/z 187 (

), m/z 172 (

Critical Analysis: Fluxional Behavior

Researchers must be aware that 1,3-bis(trimethylsilyl)indene is not a static molecule. It undergoes a [1,5]-sigmatropic shift of the silicon group, often coupled with proton migration.

-

Observation: At room temperature, peaks may appear broadened. At elevated temperatures (>50°C), the signals for the TMS groups may coalesce into a single average peak if the exchange rate exceeds the NMR time scale.

-

Implication: For purity analysis, acquire spectra at low temperature (-20°C) to freeze the equilibrium and observe distinct 1,3-isomer signals.

Figure 2: The dynamic equilibrium between 1,3- and 1,1-isomers via sigmatropic shifts.

References

-

McGlinchey, M. J., et al. "The Molecular Dynamics and Reactivity of Transition Metal and Main Group Indenyl Complexes." Collection of Czechoslovak Chemical Communications, vol. 72, no. 1, 2007. (Contains specific NMR data for silyl-indenes).

-

Organometallics. "Reactions of 1,3-bis(trimethylsilyl)indene with Ln(CH2SiMe3)3(THF)2." Organometallics, vol. 29, no.[2][3] 3, 2010. (Utilization and characterization of the ligand).

-

Bradley, A., et al. "Fluxional behavior of Group IV indenyl trimethyl compounds." Inorganic Chemistry, 1969. (Foundational work on indenyl fluxionality).

-

NIST Chemistry WebBook. "Indene Spectroscopic Data." (Reference for core indene shifts).

Sources

Advanced Structural and Catalytic Profiling of CAS 26205-38-9: 1,3-Bis(trimethylsilyl)indene in Organometallic Synthesis

Executive Summary

In the realm of advanced catalyst design, the precise steric and electronic tuning of ancillary ligands dictates the efficiency, longevity, and stereoselectivity of the active metal center. CAS 26205-38-9 , chemically identified as 1,3-Bis(trimethylsilyl)indene , serves as a premier bulky ligand precursor[1]. By leveraging the unique hapticity dynamics of the indenyl framework combined with the extreme steric shielding of two trimethylsilyl (TMS) groups, this molecule enables the stabilization of highly reactive, low-coordinate metal centers. This technical guide explores the structural bonding theories, step-by-step synthetic methodologies, and applications of 1,3-bis(trimethylsilyl)indene in rare-earth and metallocene catalysis[2].

Structural and Electronic Properties: The "Indenyl Effect"

The utility of 1,3-bis(trimethylsilyl)indene lies in its ability to modulate the coordination sphere of transition and rare-earth metals.

Steric Shielding and Kinetic Stabilization

The incorporation of TMS groups at the 1 and 3 positions of the cyclopentadienyl ring of indene introduces significant steric bulk. When coordinated to a metal center (e.g., Titanium, Yttrium, or Dysprosium), these TMS groups project outward, creating a protective steric canopy[3].

-

Causality: This steric shielding is critical because it kinetically suppresses bimolecular deactivation pathways (such as ligand redistribution or

-alkyl dimer formation), allowing highly electrophilic, coordinatively unsaturated metal alkyls to exist as stable monomers in solution[4].

Hapticity and the Indenyl Effect

Unlike standard cyclopentadienyl (Cp) ligands, the indenyl ligand can undergo a facile

-

Electronic Causality: Slippage from

to

Experimental Workflow: Synthesis of 1,3-Bis(trimethylsilyl)indene

The synthesis of CAS 26205-38-9 requires rigorous Schlenk-line techniques to exclude moisture and oxygen, which would otherwise quench the highly reactive organolithium intermediates[5]. The protocol relies on a sequential deprotonation-silylation strategy.

Self-Validating Protocol: Sequential Lithiation and Silylation

Reagents Required:

-

Indene (purified via distillation over

) -

n-Butyllithium (n-BuLi, titrated prior to use to ensure exact molarity)

-

Trimethylchlorosilane (TMSCl, freshly distilled)

-

Anhydrous Diethyl Ether (

) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon. Causality: Even trace moisture will hydrolyze TMSCl into hexamethyldisiloxane, drastically reducing yield.

-

First Lithiation: Dissolve 1.0 equivalent of indene in anhydrous

. Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Dropwise, add 1.05 equivalents of n-BuLi.-

Self-Validation: The solution will transition from colorless to a deep yellow/orange, visually confirming the formation of the indenyl lithium anion.

-

Causality: The -78 °C temperature prevents the n-BuLi from nucleophilically attacking the ether solvent and controls the exothermic deprotonation of the allylic proton (pKa ~20).

-

-

First Silylation: Slowly add 1.05 equivalents of TMSCl at -78 °C. Allow the mixture to slowly warm to room temperature over 4 hours. This yields the intermediate 1-(trimethylsilyl)indene[5].

-

Second Lithiation (Regiocontrol): Cool the mixture back to -78 °C. Add a second equivalent of n-BuLi.

-

Causality: The bulky TMS group at the 1-position sterically blocks the adjacent protons. Consequently, the n-BuLi selectively deprotonates the 3-position, ensuring strict regiocontrol.

-

-

Second Silylation: Add a second equivalent of TMSCl and warm to room temperature.

-

Workup: Quench the reaction with cold, degassed water. Extract the organic layer with anhydrous hexanes, dry over

, and purify via vacuum distillation to isolate pure 1,3-bis(trimethylsilyl)indene.

Workflow for the regioselective synthesis of 1,3-Bis(trimethylsilyl)indene.

Applications in Rare-Earth and Metallocene Catalysis

The 1,3-bis(trimethylsilyl)indenyl ligand is a cornerstone in the development of half-sandwich rare-earth metal dialkyl complexes, denoted as

Intramolecular Hydroamination of Aminoalkenes

These complexes exhibit exceptional catalytic activity for the intramolecular hydroamination of aminoalkenes—a highly atom-economical route to synthesize nitrogen heterocycles (e.g., pyrrolidines and piperidines)[3].

-

Mechanistic Causality: The catalytic cycle initiates via alkane elimination. The aminoalkene substrate coordinates to the metal, displacing a THF molecule. The amine N-H bond undergoes

-bond metathesis with the metal-alkyl group, releasing tetramethylsilane and forming a metal-amido intermediate. Subsequent migratory insertion of the tethered alkene into the Ln-N bond forms the heterocycle, which is then protonolyzed by a new substrate molecule to regenerate the active catalyst[2].

Catalytic cycle of rare-earth half-sandwich complexes in hydroamination.

Quantitative Data Summaries

To aid in comparative catalyst design, the physicochemical properties of the ligand and the structure-activity relationship of its derived complexes are summarized below.

Table 1: Physicochemical Properties of CAS 26205-38-9

| Property | Value | Structural Significance |

| Chemical Name | 1,3-Bis(trimethylsilyl)indene | Dictates |

| CAS Number | 26205-38-9 | Standard registry identifier[1]. |

| Molecular Formula | High carbon/silicon ratio ensures lipophilicity. | |

| Molecular Weight | 260.52 g/mol | Significant mass contribution to catalyst bulk[1]. |

| Substitution Pattern | 1,3-Disubstituted | Prevents |

Table 2: Catalytic Performance in Hydroamination (Ln Metal Size vs. Activity)

Research demonstrates that the catalytic activity of

| Metal Center (Ln) | Relative Ionic Radius | Catalytic Activity | Mechanistic Causality |

| Lutetium (Lu) | Smallest | Lowest | Tight coordination sphere hinders substrate binding. |

| Yttrium (Y) | Medium | High | Optimal balance of steric shielding and substrate accessibility. |

| Dysprosium (Dy) | Largest | Highest | Large radius accommodates the bulky ligand while leaving ample space for rapid alkene insertion[2]. |

References

-

Half-Sandwich Indenyl Rare Earth Metal Dialkyl Complexes: Syntheses, Structures, and Catalytic Activities of (1,3-(SiMe3)2C9H5)Ln(CH2SiMe3)2(THF) Source: Organometallics (ACS Publications) URL:[Link]

- Substituted indenyl unbridged metallocenes (US5780659A)

-

1,3-Bis(trimethylsilyl)indene Product Specification Source: MCAT Metallocene Catalysts URL:[Link]

Sources

Theoretical and Mechanistic Characterization of 1,3-Bis(trimethylsilyl)indene

[1][2][3][4]

Executive Summary

This technical guide provides a comprehensive analysis of 1,3-Bis(trimethylsilyl)indene (1,3-BTMSI), a critical ligand precursor in organometallic chemistry.[1][2] While primarily utilized to synthesize ansa-metallocenes and half-sandwich complexes for olefin polymerization and hydroamination, the molecule itself exhibits complex theoretical behaviors including fluxionality (sigmatropic rearrangements) and haptotropic shifts. This document synthesizes density functional theory (DFT) insights with experimental data to guide researchers in the effective deployment of this ligand system.

Theoretical Framework: Electronic & Geometric Structure[6][7]

Isomer Stability and Thermodynamics

1,3-Bis(trimethylsilyl)indene exists on a potential energy surface (PES) populated by three primary isomers: 1,1- , 1,2- , and 1,3- substituted forms.[1][2] Theoretical studies (DFT/B3LYP/6-31G*) consistently identify the 1,3-isomer as the thermodynamic sink.[3]

| Isomer | Relative Energy ( | Stability Factor |

| 1,3-Bis(TMS) | 0.0 (Reference) | Minimized steric repulsion; aromatic stability in the benzo-ring.[3] |

| 1,1-Bis(TMS) | +3.5 to +5.0 | Steric clash between geminal TMS groups; loss of aromaticity if formed transiently. |

| 1,2-Bis(TMS) | +1.2 to +2.5 | Vicinal steric repulsion; kinetically accessible but converts to 1,[1]3. |

Key Insight: The bulky trimethylsilyl (TMS) groups prefer the 1 and 3 positions to minimize syn-pentane interactions and maximize the separation distance, stabilizing the planar indenyl framework.

Electronic Structure (HOMO-LUMO)

The introduction of silyl groups at the 1,3-positions significantly perturbs the electronic manifold of the parent indene.

-

Inductive Effect (+I): Silicon is more electropositive than carbon, donating electron density into the

-system.[3] This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the indenyl anion a more potent donor ligand compared to unsubstituted indene. -

Hyperconjugation:

interactions stabilize the anionic form, facilitating the formation of

Fluxionality and Molecular Dynamics

A defining characteristic of silyl-indenes is their fluxional behavior in solution.[3] Unlike rigid ligands, 1,3-BTMSI undergoes rapid intramolecular silicon migration, a phenomenon that complicates NMR analysis and influences catalyst synthesis.[1]

Mechanism of Silyl Migration

The interconversion between isomers occurs via [1,5]-sigmatropic shifts of the silicon group or the hydrogen atom.

-

Pathway A (Silyl Shift): The TMS group migrates from C1 to C2 to C3. This proceeds through a high-energy transition state involving a transient silicon-bridged species.[3]

-

Pathway B (Proton Shift): Rapid [1,5]-suprafacial hydrogen shifts occur around the cyclopentadienyl ring.[3]

Theoretical Barrier: Computational studies indicate the activation energy (

Visualization of Isomerization Pathway

The following diagram illustrates the kinetic and thermodynamic relationships between the isomers.

Caption: Kinetic pathway from the transient 1,1-isomer to the stable 1,3-isomer via sigmatropic shifts.

Experimental Protocols

Synthesis of 1,3-Bis(trimethylsilyl)indene

This protocol ensures the selective formation of the 1,3-isomer, minimizing the formation of the 1,1-isomer byproduct.

Reagents:

-

Indene (freshly distilled)[3]

-

-Butyllithium (

-

Chlorotrimethylsilane (TMSCl)[3]

-

THF (anhydrous), Diethyl ether[1]

Step-by-Step Methodology:

-

First Silylation (Formation of 1-TMS-indene):

-

Cool a solution of indene (1.0 eq) in THF to -78°C.

-

Add

-BuLi (1.1 eq) dropwise.[3] Stir for 1 hour to form Indenyl-Li. -

Add TMSCl (1.1 eq) slowly.[3] Warm to Room Temperature (RT) and stir for 2 hours.

-

Note: This yields 1-(trimethylsilyl)indene.[3] Isomerization to 3-TMS-indene occurs upon workup, but is irrelevant for the next step.[3]

-

-

Second Silylation (Formation of 1,3-Bis-TMS):

-

Cool the reaction mixture (containing mono-silylated indene) back to -78°C.

-

Add a second equivalent of

-BuLi (1.1 eq).[3] The deprotonation occurs at the -

Add the second equivalent of TMSCl (1.1 eq).

-

Allow to warm to RT and stir overnight (12h).

-

-

Workup & Purification:

-

Quench with saturated NH

Cl.[3][4] Extract with diethyl ether.[3] -

Critical Step: Vacuum distillation is required.[3] The 1,3-isomer distills as a pale yellow oil.

-

Validation:

H NMR should show a singlet for the C2-H proton and equivalent TMS signals if the molecule is time-averaged, or distinct signals if locked in the 1,3-state.

-

Metallation Workflow

The following workflow describes the conversion of the neutral ligand to an active catalyst precursor.

Caption: Synthetic route from neutral ligand to metal complex via salt metathesis.[3]

Applications in Catalysis

Steric Control in Polymerization

The 1,3-disposition of TMS groups creates a "molecular wall" that directs incoming monomers.

-

Ansa-Metallocenes: When bridged, these ligands form rigid chiral pockets essential for isotactic polypropylene synthesis.[1][2][3]

-

Unbridged Complexes: In half-sandwich Rare Earth complexes (e.g., Yttrium), the TMS groups prevent dimerization and stabilize the active cationic species, enhancing activity in ethylene/styrene copolymerization.[1][2]

Hydroamination

Theoretical models suggest that the electron-rich nature of the 1,3-BTMSI ligand stabilizes the cationic transition state in the hydroamination of aminoalkenes. The bulky TMS groups prevent catalyst deactivation by inhibiting the formation of stable, inactive bridging species.

References

-

Davison, A., & Rakita, P. E. (1970).[1] Fluxional behavior and isomerization of 1,2-bis(trimethylsilyl)indene: evidence for 1,2-shifts.[1][5] Journal of Organometallic Chemistry, 21(2), 55-58.[2] Link[3]

-

Lei, M., Zhang, W., Chen, Y., & Tang, Y. (2010).[1][6] Half-Sandwich Indenyl Rare Earth Metal Dialkyl Complexes: Syntheses, Structures, and Catalytic Activities. Organometallics, 29(3), 543–548.[6] Link[3]

-

Bradley, S., & McGlinchey, M. J. (2000). The Molecular Dynamics and Reactivity of Transition Metal and Main Group Indenyl Complexes. Dalton Transactions.[3] (Synthesized insights from thesis and related publications).

-

Nifant'ev, I. A., et al. (1997).[7] Synthesis of substituted EBI compounds and isomerization of meso/rac forms. Organometallics, 16, 713-715.[1][7][8] Link[3]

Sources

- 1. rsc.org [rsc.org]

- 2. d-nb.info [d-nb.info]

- 3. 1,3-bis[(Trimethylsilyl)ethynyl]benzene [webbook.nist.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. scilit.com [scilit.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US20020045789A1 - Synthesis and isomerization of 1,2-bis (indenyl) ethanes - Google Patents [patents.google.com]

- 8. DE60036158T2 - SYNTHESIS AND ISOMERIZATION OF 1,2-BIS (INDENYL) ETHANTS - Google Patents [patents.google.com]

Technical Guide: Discovery, Synthesis, and Dynamics of Silylated Indene Compounds

Executive Summary

Silylated indenes represent a cornerstone class of organometallic precursors, pivotal to the evolution of stereoselective olefin polymerization and advanced organic synthesis. Historically distinguished by their rapid fluxional behavior (sigmatropic rearrangements), these compounds transitioned from mechanistic curiosities in the late 1960s to industrial necessities as ligand precursors for ansa-metallocene catalysts . This guide provides a comprehensive technical analysis of their discovery, dynamic structural properties, synthetic protocols, and applications in catalysis and drug development.

Historical Genesis and Discovery[1]

The chemistry of silylated indenes emerged during the "golden age" of organosilicon chemistry, driven by the quest to understand the structural non-rigidity of cyclopentadienyl and indenyl systems.

-

The First Synthesis (1968): The foundational synthesis of trimethylsilylindene is attributed to Henry Gilman and C. L. Smith. Working at Iowa State University, Gilman—often regarded as the father of organosilicon chemistry—reacted indenyllithium with chlorotrimethylsilane, isolating a product that defied simple static structural characterization due to its rapid isomerization.

-

Mechanistic Elucidation (1970-1972): While Gilman established the synthesis, the complex dynamic behavior was decoded by P. E. Rakita and A. Davison . Their seminal work (published in Inorganic Chemistry and Journal of Organometallic Chemistry) utilized variable-temperature NMR to prove that the silyl group migrates around the indenyl ring. They demonstrated that 1-(trimethylsilyl)indene is not a static molecule but exists in equilibrium with its isomers via low-energy activation barriers.

Key Insight: The discovery was not just of a compound, but of a dynamic system. The realization that the silicon atom "walks" around the ring via [1,5]-sigmatropic shifts fundamentally changed how ligands were designed for transition metal catalysis.

Molecular Dynamics: The 1,5-Sigmatropic Shift

The defining feature of silylated indenes is fluxionality . Unlike carbon analogs, the silyl group migrates rapidly between the C1 and C3 positions of the five-membered ring.

Mechanism

The migration proceeds through a suprafacial [1,5]-sigmatropic shift . The transition state involves a transient isoindene intermediate, which preserves the orbital symmetry required by the Woodward-Hoffmann rules.

-

Isomer A (1-TMS): The kinetically formed product.

-

Isomer B (2-TMS): Thermodynamically accessible but less favored in simple systems.

-

Isomer C (3-TMS): The degenerate isomer of A (identical in unsubstituted indene, distinct in substituted systems).

Visualization of Fluxional Pathway

The following diagram illustrates the reversible migration pathway and the critical isoindene transition state.

Caption: The [1,5]-sigmatropic migration pathway of the trimethylsilyl group across the indenyl framework, mediated by an isoindene intermediate.

Experimental Protocols

Protocol A: Synthesis of 1-(Trimethylsilyl)indene

This protocol describes the standard generation of the mono-silylated precursor.

Reagents:

-

Indene (freshly distilled)

-

n-Butyllithium (2.5 M in hexanes)

-

Chlorotrimethylsilane (TMS-Cl)

-

THF (anhydrous)

Step-by-Step Methodology:

-

Deprotonation: In a flame-dried Schlenk flask under Argon, dissolve indene (1.0 eq) in anhydrous THF at -78°C.

-

Lithiation: Add n-BuLi (1.1 eq) dropwise over 30 minutes. The solution will turn from colorless to deep red/orange, indicating the formation of Indenyllithium.

-

Equilibration: Allow the mixture to warm to room temperature (RT) and stir for 1 hour to ensure complete lithiation.

-

Silylation: Cool the reaction back to -78°C. Add TMS-Cl (1.2 eq) dropwise.

-

Quench & Workup: Warm to RT (solution turns pale yellow). Quench with saturated NH₄Cl. Extract with diethyl ether, wash with brine, and dry over MgSO₄.

-

Purification: Vacuum distillation is required. Note: The product is heat-sensitive; excessive heat during distillation accelerates isomerization.

Protocol B: Synthesis of rac-Dimethylsilyl-bis(indene)

This is the precursor for the famous ansa-zirconocene catalysts.

-

Lithiation: Prepare Indenyllithium (2.0 eq) as above.

-

Bridging: React with Dichlorodimethylsilane (Me₂SiCl₂, 1.0 eq) at RT.

-

Outcome: Yields (Ind)₂SiMe₂ as a mixture of rac and meso isomers.

Data Summary: NMR Characterization

The fluxional nature is evident in the proton NMR spectrum at different temperatures.

| Temperature | H-1 Signal (Allylic) | H-3 Signal (Vinylic) | Interpretation |

| -60°C | Doublet (δ 3.4 ppm) | Doublet (δ 6.5 ppm) | Static structure (Slow exchange) |

| 25°C | Broadened | Broadened | Intermediate exchange rate |

| +100°C | Coalesced Singlet | Coalesced Singlet | Fast exchange (Average environment) |

Applications in Catalysis and Drug Development[1]

Metallocene Catalysis (Polymer Science)

Silylated indenes are the structural backbone of ansa-metallocenes (e.g., Brintzinger-type catalysts).

-

Stereocontrol: The silyl bridge locks the two indenyl ligands into a rigid conformation.

-

Selectivity:

-

rac-Isomers produce Isotactic Polypropylene (high strength, crystalline).

-

meso-Isomers produce Atactic Polypropylene (amorphous, sticky).

-

-

Substituent Effects: Placing a silyl group at the 2-position (e.g., bis(2-TMS-indenyl)ZrCl₂) increases the molecular weight of the resulting polymer by suppressing chain termination.

Pharmaceutical Intermediates (Chiral Pool)

While primarily catalytic, silylated indenes serve as precursors for Chiral Indanes , which are pharmacophores in several drugs.

-

Indinavir (Crixivan): An HIV protease inhibitor containing a chiral amino-indanol core. Silylated indenes can be subjected to asymmetric hydrogenation or hydrosilylation to generate chiral indane building blocks with high enantiomeric excess (ee).

-

Mechanism: The silyl group acts as a steric directing group during the reduction, enhancing the diastereoselectivity of the reaction.

References

-

Gilman, H. , & Smith, C. L. (1968).[1] Preparation and reactions of some silylindenes. Journal of Organometallic Chemistry, 14(1), 91–101. Link

-

Rakita, P. E. , & Davison, A. (1970). Fluxional behavior of Group IV indenyl trimethyl compounds. Inorganic Chemistry, 9(2), 289–292. Link

-

Davison, A. , & Rakita, P. E. (1970). Fluxional behavior and isomerization of 1,2-bis(trimethylsilyl)indene. Journal of Organometallic Chemistry, 23(2), 407–426. Link

-

Brintzinger, H. H. , et al. (1995). Stereospecific Olefin Polymerization with Chiral Metallocene Catalysts. Angewandte Chemie International Edition, 34(11), 1143–1170. Link

-

Spiegl, A. W. , et al. (2011). Synthesis of Bridged and Unbridged Group (IV) Metallocene Complexes. University of Bayreuth. Link

Sources

Physical and chemical properties of 1H-indene-1,3-diylbis[trimethylsilane]

An In-Depth Technical Guide to 1H-indene-1,3-diylbis[trimethylsilane]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1H-indene-1,3-diylbis[trimethylsilane], a specialized organosilicon compound. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and data from closely related analogues, such as indene and other silylated organic compounds. The guide covers the compound's molecular structure, predicted physical and spectroscopic properties, a proposed synthetic route, and its anticipated chemical reactivity. Potential applications, particularly in the realm of organometallic chemistry and materials science, are also discussed. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and utilization of novel silylated indenyl compounds.

Molecular Structure and Identifiers

1H-indene-1,3-diylbis[trimethylsilane] is an organosilicon compound characterized by an indene core functionalized with two trimethylsilyl groups at the 1 and 3 positions of the five-membered ring. The presence of these bulky and chemically robust trimethylsilyl groups is expected to significantly influence the steric and electronic properties of the indenyl system.

Table 1: Molecular Identifiers for 1H-indene-1,3-diylbis[trimethylsilane]

| Identifier | Value |

| Molecular Formula | C₁₅H₂₄Si₂ |

| Molecular Weight | 260.52 g/mol |

| CAS Number | 26205-38-9 (for 1,3-bis(trimethylsilyl)indene) |

| Chemical Structure | (A diagram of the chemical structure would be placed here) |

Predicted Physical Properties

Table 2: Predicted Physical Properties

| Property | Predicted Value | Rationale |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Unsubstituted indene is a colorless to pale yellow liquid. The addition of nonpolar silyl groups may increase the melting point. |

| Boiling Point | > 200 °C | The increased molecular weight compared to indene (boiling point ~181-182°C) will lead to a higher boiling point.[1] |

| Solubility | Soluble in nonpolar organic solvents (e.g., hexanes, toluene, diethyl ether). Insoluble in water. | The nonpolar nature of the trimethylsilyl groups and the hydrocarbon backbone suggest good solubility in nonpolar solvents. |

| Density | ~0.9 g/mL | Organosilanes are generally less dense than water. |

Predicted Spectroscopic Data

The spectroscopic signature of 1H-indene-1,3-diylbis[trimethylsilane] can be predicted by analyzing its structural components.

3.1. ¹H NMR Spectroscopy

-

Trimethylsilyl Protons (-Si(CH₃)₃): A sharp, intense singlet is expected around 0.0 - 0.3 ppm, integrating to 18 protons. In NMR spectra, signals from atoms in trimethylsilyl groups commonly have chemical shifts close to the tetramethylsilane reference peak at 0 ppm.[2]

-

Indenyl Protons: The protons on the indene ring will exhibit more complex splitting patterns in the aromatic region (approximately 7.0-7.8 ppm) and the aliphatic region of the five-membered ring. The exact shifts will depend on the specific isomer and the electronic effects of the silyl groups.

3.2. ¹³C NMR Spectroscopy

-

Trimethylsilyl Carbons (-Si(CH₃)₃): A signal is expected in the upfield region, typically around 0 - 5 ppm.

-

Indenyl Carbons: A series of signals will be present in the aromatic region (approx. 120-150 ppm) and the aliphatic region, corresponding to the carbons of the indene skeleton.

3.3. ²⁹Si NMR Spectroscopy

A signal characteristic of silicon in a trimethylsilyl environment is expected.

3.4. Infrared (IR) Spectroscopy

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic and methyl): ~2850-3000 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

Si-C stretching: ~1250 cm⁻¹ (characteristic for trimethylsilyl groups)

-

Si-CH₃ rocking: ~840 cm⁻¹ (a strong and characteristic band)

3.5. Mass Spectrometry

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 260.52) is expected.

-

Fragmentation: A prominent fragment corresponding to the loss of a methyl group (M-15) is anticipated. A base peak at m/z = 73, corresponding to the [Si(CH₃)₃]⁺ ion, is also highly likely.

Proposed Synthesis

The synthesis of 1H-indene-1,3-diylbis[trimethylsilane] can be achieved through the deprotonation of indene followed by quenching with an electrophilic silicon source, such as trimethylsilyl chloride.[3][4]

4.1. Experimental Protocol: Synthesis of 1H-indene-1,3-diylbis[trimethylsilane]

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Indene Addition: Add freshly distilled indene to the cooled THF.

-

Deprotonation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (2.2 equivalents) to the stirred solution via the dropping funnel.[5][6] The reaction mixture is expected to change color, indicating the formation of the indenyl anion. Stir the reaction at this temperature for 1-2 hours.

-

Silylation: Slowly add trimethylsilyl chloride (2.5 equivalents) to the reaction mixture.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Caption: Proposed synthetic workflow for 1H-indene-1,3-diylbis[trimethylsilane].

Predicted Chemical Properties and Reactivity

The reactivity of 1H-indene-1,3-diylbis[trimethylsilane] is dictated by the interplay of the indenyl core and the trimethylsilyl substituents.

-

Acidity: The remaining proton on the five-membered ring is expected to be acidic and can be removed by a strong base.

-

Desilylation: The trimethylsilyl groups can potentially be cleaved under certain conditions (e.g., with a fluoride source or strong acid), regenerating the indenyl anion or indene. The trimethylsilyl group can serve as a protecting group for the reactive terminal C≡C–H bond.[7]

-

Aromatic Ring Reactivity: The benzene ring of the indene core can undergo electrophilic aromatic substitution reactions, although the bulky silyl groups may sterically hinder approach to certain positions.

-

Ligand Formation: Deprotonation of the remaining acidic proton would generate the corresponding bis(trimethylsilyl)indenyl anion, which can act as a ligand in organometallic chemistry.[3]

Potential Applications

While specific applications for this compound are not documented, its structural features suggest potential utility in several areas of chemical research.

-

Organometallic Chemistry: As a precursor to a bulky indenyl ligand, it can be used to synthesize transition metal complexes.[3][8] Such complexes are of interest as catalysts for polymerization and other organic transformations. The "indenyl effect" describes the enhanced rates of substitution reactions in η⁵-indenyl complexes compared to their cyclopentadienyl counterparts, which can be advantageous in catalysis.[3]

-

Materials Science: Silylated organic molecules can serve as precursors for silicon-containing materials.

-

Organic Synthesis: The trimethylsilyl groups can act as directing groups or be replaced with other functionalities, making this compound a potentially versatile synthetic intermediate.

Safety and Handling

Detailed toxicity data for 1H-indene-1,3-diylbis[trimethylsilane] is not available. However, based on its predicted properties and the reagents used in its synthesis, the following precautions should be taken:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

The starting materials, particularly n-butyllithium, are highly reactive and pyrophoric.[5] Handle with extreme care under an inert atmosphere.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry place away from moisture and oxidizing agents.

Conclusion

1H-indene-1,3-diylbis[trimethylsilane] represents a molecule of significant interest for its potential applications in catalysis and synthetic chemistry. While direct experimental data is scarce, this guide provides a robust, predictive overview of its properties and reactivity based on established chemical principles and data from analogous compounds. The proposed synthetic route is straightforward and utilizes common laboratory reagents. Further research into the synthesis, characterization, and application of this compound is warranted to fully explore its potential.

References

-

The Keep. (2001). The Synthesis of 2-Indenylphenols: Potential Ligands For Transition Metals. [Link]

-

Wikipedia. Indene. [Link]

-

ACS Publications. (2018). Indenyl Rhodium Complexes with Arene Ligands: Synthesis and Application for Reductive Amination. [Link]

-

ChemRxiv. Missing reactivity of trimethylsilyl reagents: dehalogenative activation enabling one-pot generation of aryne from 2. [Link]

-

ResearchGate. General procedure for the synthesis of Pd(II)-indenyl complexes bearing.... [Link]

-

ACS Publications. (2022). Bis(indenyl)tetrelocenophanes: Introducing ansa-Indenyl Ligand Systems to the p-Block. [Link]

-

Wikipedia. Transition metal indenyl complex. [Link]

-

ACS Publications. (2005). Remarkable Tris(trimethylsilyl)silyl Group for Diastereoselective [2 + 2] Cyclizations. [Link]

-

PMC. Some Aspects of the Chemistry of Alkynylsilanes. [Link]

-

Organic Chemistry Portal. Synthesis of Indenes via Brønsted Acid Catalyzed Cyclization of Diaryl- and Alkyl Aryl-1,3-dienes. [Link]

-

PMC. Indenylmetal Catalysis in Organic Synthesis. [Link]

-

Wikipedia. Trimethylsilyl group. [Link]

-

ResearchGate. Synthesis, structure, and ethene polymerisation catalysis of 1-or 2-silyl substituted bis[indenyl]zirconium(IV) dichlorides. [Link]

-

Wikipedia. Indole. [Link]

-

Aure Chemical. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. [Link]

-

ChemRxiv. The Indenyl Effect: Accelerated C-H Amidation of Arenes via Weakly-Coordinating Group Directed Nitrene Transfer Catalysis. [Link]

-

ResearchGate. Inner–outer ring 1,3-bis(trimethylsilyloxy)-1,3-dienes as useful intermediates in the synthesis of helicenes. [Link]

-

ChemRxiv. Visible-Light-Driven Silylation of C(sp2)–O Bonds with Silylboranes via Nickel Catalysis. [Link]

-

Organic Syntheses Procedure. 1,4-bis(trimethylsilyl)buta-1,3-diyne. [Link]

-

Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

-

ACS Publications. (2025). Palladium-Catalyzed Synthesis of Silylated 3,3′-Bi(3,8-dihydrocyclopenta[a]indenyls) from Silylacetylenes. [Link]

-

Unipd. Biological and Catalytic Applications of Pd(II)‐Indenyl Complexes Bearing Phosphine and N‐Heterocyclic Carbene Ligands. [Link]

-

PMC. Photoinduced hydrosilylation through hydrogen abstraction: an NMR and computational study of the structural effect of silane. [Link]

-

ResearchGate. Fig. 3. Normalized relative 1 H NMR-NMR intensity of methylene groups.... [Link]

-

DTIC. (1978). The Reaction of 3,3-Dichloroallyltrimethylsilane with N-Butyllithium. [Link]

-

The Chemistry of Indene: Properties, Reactivity, and Industrial Potential. The Chemistry of Indene: Properties, Reactivity, and Industrial Potential. [Link]

-

The Royal Society of Chemistry. Supporting Information Synthesis of a Versatile 1H-indene-3-carboxylate Scaffold Enabled by Visible- Light Promoted Wolff Rearra. [Link]

-

ACS Publications. (2019). Origin of Shielding and Deshielding Effects in NMR Spectra of Organic Conjugated Polyynes. [Link]

-

Wikipedia. n-Butyllithium. [Link]

-

Scite.ai. NMR study of adsorption techniques for organic compounds on silica surfaces. [Link]

-

chemeurope.com. N-Butyllithium. [Link]

-

ResearchGate. (2025). Synthesis of 1,3-Bis(trimethylcyclam) and 1,3-Bis(trimethylcyclen) Substituted Benzenes. [Link]

-

PMC. Nucleophilic Aromatic Substitution Reactions of 1,2-Dihydro-1,2-Azaborine. [Link]

-

Beilstein Journals. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. [Link]

-

ResearchGate. (2015). Am I overlooking something in n-BuLi reactions?. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 3. Transition metal indenyl complex - Wikipedia [en.wikipedia.org]

- 4. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]

- 5. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 6. N-Butyllithium [chemeurope.com]

- 7. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Strategic Integration of Organosilicon Motifs: Catalytic Methodologies for Drug Discovery

Executive Summary: The "Silicon Switch" in Modern Therapeutics

In the landscape of modern drug discovery, the strategic replacement of carbon with silicon—often termed the "Silicon Switch" or sila-substitution—has evolved from a curiosity to a validated bioisosteric strategy.[1][2][3] Silicon is not merely a carbon analogue; it is a functional tool to manipulate the physicochemical profile of a lead compound without altering its fundamental pharmacophore.

For the medicinal chemist, the integration of silicon offers three distinct competitive advantages:

-

Metabolic Stability: The C–Si bond is generally more resistant to oxidative cleavage than C–C bonds in specific metabolic hotspots, potentially extending half-life (

). -

Lipophilicity Modulation: Silicon is more electropositive and larger than carbon, invariably increasing lipophilicity (

to -

Geometric Alteration: The C–Si bond length (1.87 Å) is significantly longer than C–C (1.54 Å).[1] This subtle expansion can optimize ligand-receptor binding pockets where carbon analogues fall short due to steric clashes or insufficient reach.

This guide moves beyond the why and focuses on the how: specifically, the catalytic methodologies required to install silicon motifs into complex arenes and heterocycles, and the emerging utility of silicon as a Lewis acid catalyst itself.

Mechanistic Foundations: The Silicon Effect

To utilize organosilicon chemistry effectively, one must understand the

-

Mechanism: Hyperconjugation (

). The C–Si bond donates electron density into the empty p-orbital of the carbocation. -

Catalytic Relevance: This effect directs electrophilic aromatic substitution (SEAr) and controls regioselectivity in silylium-catalyzed reactions. In drug synthesis, this allows for predictable functionalization patterns that are orthogonal to traditional carbon-based directing groups.

Data Comparison: Carbon vs. Silicon Bioisosteres[1][3][4]

| Property | Carbon (C) | Silicon (Si) | Drug Discovery Impact |

| Covalent Radius | 0.77 Å | 1.17 Å | Alters binding pocket fit; relieves steric strain. |

| Bond Length (X-Me) | 1.54 Å | 1.87 Å | Expands molecular volume; affects rotatable bond dynamics. |

| Electronegativity | 2.55 (Pauling) | 1.90 (Pauling) | Si is electropositive; C-Si bond is polarized toward C. |

| Lipophilicity | Reference | Higher | Increases blood-brain barrier (BBB) penetration. |

| Coordination | 4 (Rigid) | Hypervalent (5-6) | Accessible transition states for hydrolysis (silanediols). |

Catalytic Synthesis: Iridium-Catalyzed C–H Silylation[5][6][7][8][9][10][11][12]

The most powerful tool currently available for late-stage functionalization (LSF) of pharmaceutical intermediates is Iridium-catalyzed C–H silylation . Unlike traditional lithiation/silylation (which requires cryogenic conditions and tolerates few functional groups), Ir-catalysis operates under steric control, allowing silylation of the least hindered C–H bond.

The Hartwig-Miyaura Paradigm

The standard for this transformation utilizes an

-

Ligand Choice: 2,9-dimethyl-1,10-phenanthroline (2,9-Me2-phen) is superior to unsubstituted phenanthroline.

-

Counter-Intuitive Mechanism: While 2,9-Me2-phen is sterically bulky, it accelerates the reaction. The bulk destabilizes the resting state (making oxidative addition more favorable) and forces the complex into a geometry that facilitates the turnover.

-

Hydrogen Scavenging: The reaction produces

as a byproduct, which inhibits the catalyst (reversible oxidative addition). A hydrogen acceptor (Norbornene or TBE) or vigorous

Visualization: Iridium Catalytic Cycle

The following diagram illustrates the mechanism for the silylation of an arene using a hydrosilane. Note the critical role of the Ir(I)/Ir(III) redox couple and the steric direction of the C-H activation.

Caption: Figure 1. Mechanism of Ir-catalyzed C-H silylation. The cycle relies on the removal of H2 to drive the equilibrium forward. Sterics dictate the site of activation.

Silicon as a Catalyst: Silylium Ions[13][14]

Beyond being a substrate, silicon is a potent Lewis Acid catalyst in the form of Silylium Ions (

-

The Challenge: Free silylium ions are extremely reactive and avidly bind to solvent/anions.

-

The Solution: Use of Weakly Coordinating Anions (WCAs) like tetrakis(pentafluorophenyl)borate

. -

Application: Silylium catalysis is particularly effective for C–F activation (hydrodefluorination) and activating weak electrophiles.

Caption: Figure 2. Simplified Silylium Ion Catalytic Cycle. The silylium species activates the substrate, facilitating nucleophilic attack, and is regenerated via hydrosilane.

Experimental Protocol: Late-Stage C–H Silylation of Heterocycles

Objective: Install a dimethyl(phenyl)silyl group on a 3-substituted pyridine using the Hartwig-Iridium system. This protocol is designed for high-throughput validation.

Reagents:

-

Catalyst Precursor:

(1.5 mol %) -

Ligand: 2,9-Dimethyl-1,10-phenanthroline (3.0 mol %)

-

Silane:

(1.5 equiv.) -

H2 Acceptor: Norbornene (1.1 equiv.)

-

Solvent: THF (Anhydrous, degassed)

Step-by-Step Methodology:

-

Glovebox Setup (Critical):

-

In an

-filled glovebox, weigh -

Add 1.0 mL of THF. The solution should turn dark brown/red immediately, indicating active catalyst formation.

-

Note: If the solution remains yellow, the catalyst has not formed (check ligand purity).

-

-

Substrate Addition:

-

Add the heterocycle substrate (1.0 mmol) to the vial.

-

Add Norbornene (104 mg, 1.1 mmol). Why? Norbornene undergoes rapid hydrogenation to norbornane, effectively scrubbing

from the system and preventing catalyst inhibition.

-

-

Silane Addition:

-

Add

(1.5 mmol) dropwise. -

Seal the vial with a PTFE-lined cap.

-

-

Reaction:

-

Heat the block to 80°C for 16 hours .

-

Visual Check: The reaction usually remains dark. Precipitation of iridium black indicates catalyst decomposition (often due to air leakage).

-

-

Workup & Purification:

-

Cool to room temperature.[5]

-

Dilute with

and filter through a short plug of silica/Celite to remove metal residues. -

Concentrate in vacuo.

-

Purification Warning: Organosilanes can be sensitive to acidic silica. Use neutral alumina or buffered silica (1%

) for flash chromatography.

-

References

-

Mechanism of the Iridium-Catalyzed Silylation of Aromatic C–H Bonds. Source: The Hartwig Group (UC Berkeley). URL:[Link] (Verified Context: J. Am. Chem. Soc. 2010/2019 studies on Ir-catalyzed mechanisms).

-

The Role of Silicon in Drug Discovery: A Review. Source: RSC Medicinal Chemistry (2024). URL:[Link]

-

Iridium-Catalyzed Silylation of Aryl C−H Bonds. Source: The Hartwig Group / UC Berkeley. URL:[Link]

-

Silylium Ions: From Controversial Beginnings to Useful Catalysts. Source: Nature Reviews Chemistry / ResearchGate. URL:[Link]

-

Applications of Carbon-Silicon Bioisosterism in Drug Design. Source: PMC / NIH (2025). URL:[Link]

Sources

- 1. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Applications of carbon-silicon bioisosterism in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

The Indenyl Ligand: A Privileged Scaffold in Organometallic Catalysis

An In-depth Technical Guide: The Role of Trimethylsilyl Groups in Indenyl Ligands

Abstract: The indenyl ligand, a cornerstone of modern organometallic chemistry, offers unique reactivity advantages over its cyclopentadienyl counterpart, largely due to the "indenyl effect." Strategic modification of the indenyl scaffold provides a powerful means to tune the performance of metal complexes in catalysis. This technical guide provides an in-depth examination of the role of one of the most versatile substituents: the trimethylsilyl (TMS) group. We will explore how the introduction of TMS groups modulates the steric and electronic environment of the metal center, influences ligand hapticity, and ultimately impacts the activity, selectivity, and stability of catalysts in critical applications such as olefin polymerization and hydrosilylation. This guide offers field-proven insights, detailed experimental protocols, and a mechanistic framework for researchers, scientists, and drug development professionals seeking to leverage TMS-functionalized indenyl ligands in their work.

Indenyl (Ind), the benzo-fused analogue of the cyclopentadienyl (Cp) ligand, has carved a distinct niche in organometallic chemistry and catalysis.[1][2] While it shares the ability to bind to a metal center as a spectator ligand, its fused benzene ring introduces unique properties that lead to significant differences in reactivity.[2]

The most notable of these is the "indenyl effect," a phenomenon where indenyl-metal complexes exhibit dramatically accelerated rates in associative substitution reactions compared to their cyclopentadienyl analogues.[2][3][4] This acceleration is attributed to the relative ease with which the indenyl ligand can undergo a haptotropic shift, or "ring slippage," from a fully-bonded η⁵-coordination to a partially-bonded η³-allylic coordination.[5][6] This slippage opens a coordination site on the metal, facilitating the approach of an incoming substrate via a lower-energy associative pathway, rather than a more energy-intensive dissociative one.[3] The stability of the η³-indenyl intermediate is enhanced by the aromaticity of the fused benzene ring, a feature unavailable to the cyclopentadienyl ligand.[6] This unique characteristic makes the indenyl ligand a highly attractive scaffold for catalyst design, where fine-tuning its properties can lead to significant performance enhancements.

The Trimethylsilyl Group: A Versatile Tool for Ligand Modification

The trimethylsilyl (TMS) group, -Si(CH₃)₃, is a ubiquitous functional group in organic and organometallic synthesis.[7] Its utility stems from a combination of key properties:

-

Steric Bulk: The TMS group is significantly larger than a proton or a methyl group, allowing it to exert considerable steric influence on a molecule's structure and reactivity.[7][8] This steric hindrance can be used to control access to a reactive center, influence conformational preferences, and enhance the kinetic stability of a complex.[9][10]

-

Chemical Inertness: The silicon-carbon and silicon-hydrogen bonds in the TMS group are strong and relatively non-polar, rendering the group chemically inert under a wide range of reaction conditions.[7]

-

Electronic Effects: While often considered electronically neutral, the TMS group is a weak σ-donor. The Si-C bond is polarized towards carbon, and the silicon atom can stabilize adjacent positive charge (β-silicon effect). These subtle electronic contributions can modulate the electron density at the metal center.[11]

The combination of these features makes the TMS group an ideal tool for systematically probing and modifying the behavior of ligands like indene.

Strategic Functionalization: The Impact of TMS Groups on Indenyl Ligand Properties

Introducing one or more TMS groups onto the indenyl ring has profound and predictable consequences for the resulting metal complex. These effects are primarily a combination of steric and electronic modulation that directly influences the ligand's coordination behavior.

Modulating Steric Hindrance

The most direct impact of TMS substitution is the introduction of steric bulk around the metal center.[12] This steric pressure can dictate the preferred geometry of the complex and influence the lability of other ligands.

A clear example is seen in the study of (R-Ind)Ni(PPh₃)Cl complexes.[13] When the indenyl ligand is substituted at the 1- and 3-positions with bulky TMS groups, a significant steric repulsion occurs between the PPh₃ ligand and the adjacent TMS group. This repulsion leads to a more facile dissociation of the PPh₃ ligand in solution.[13] The opening of this coordination site is often a rate-determining step in catalytic cycles, and therefore, the steric clash actively promotes higher catalytic activity. This demonstrates how steric bulk can be rationally employed to increase the kinetic lability of a ligand and accelerate catalysis.

Influencing Hapticity and the Indenyl Effect

The steric demands of the TMS group can also have a significant impact on the preferred hapticity of the indenyl ligand. Electron-rich metal centers often favor a lower hapticity (η³) for the indenyl ligand to maintain an 18-electron count, and this tendency can be amplified by the presence of bulky substituents.[6] By sterically encouraging the η⁵-to-η³ ring slip, the TMS group can lower the activation barrier for associative ligand substitution, thereby enhancing the intrinsic "indenyl effect."[3][5]

Figure 1: Conceptual diagram of the TMS group facilitating the η⁵ to η³ haptotropic shift (Indenyl Effect), which opens a coordination site for substrate binding.

Synthesis and Characterization of TMS-Indenyl Metal Complexes: A Practical Guide

The synthesis of TMS-substituted indenyl ligands and their subsequent metallation is a well-established and robust procedure in organometallic chemistry.

Synthesis of Trimethylsilyl-Substituted Indenes

The most common method involves the deprotonation of indene (or a substituted indene) with a strong base, typically an organolithium reagent, followed by quenching the resulting indenide anion with chlorotrimethylsilane (TMSCl).[13]

Experimental Protocol: Synthesis of 1-(Trimethylsilyl)indene

-

Setup: An oven-dried, 250 mL three-necked flask is equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a pressure-equalizing dropping funnel. The system is flushed with dry nitrogen.

-

Reagents: Indene (1.0 eq) is dissolved in anhydrous diethyl ether or THF (approx. 0.5 M).

-

Deprotonation: The solution is cooled to 0 °C in an ice bath. n-Butyllithium (1.05 eq, 1.6 M in hexanes) is added dropwise via syringe over 20 minutes. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The formation of the lithium indenide salt is often indicated by the formation of a precipitate.

-

Silylation: The mixture is cooled to 0 °C. Chlorotrimethylsilane (TMSCl, 1.1 eq), freshly distilled, is added dropwise via the dropping funnel.

-

Workup: The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield 1-(trimethylsilyl)indene as a colorless liquid.

Self-Validation: The success of the reaction can be monitored by TLC. The product can be fully characterized by ¹H and ¹³C NMR spectroscopy, where the appearance of a singlet around 0 ppm in the ¹H NMR spectrum is characteristic of the TMS group protons.

Figure 2: General workflow for the synthesis of a 1-(trimethylsilyl)indene ligand and its subsequent use in forming a metal complex.

Metallation Protocols

The corresponding metal complexes are typically formed via a salt metathesis reaction between the lithium indenide salt and a suitable metal halide precursor.[12][13] For instance, reacting two equivalents of lithium [1-(trimethylsilyl)indenide] with zirconium tetrachloride (ZrCl₄) yields bis[1-(trimethylsilyl)indenyl]zirconium dichloride.[12]

Case Studies: TMS-Indenyl Ligands in Catalysis

The theoretical advantages conferred by TMS substitution are borne out in practical catalytic applications.

Hydrosilylation of Styrene

The hydrosilylation of olefins is a fundamental process for producing organosilicon compounds.[14] Research on (Indenyl)Ni(PPh₃)Cl precatalysts for the addition of PhSiH₃ to styrene provides a compelling case for the role of TMS groups.[13] When the reaction is conducted without a cationic initiator, the catalytic activity is strongly dependent on the indenyl substituents. The turnover numbers increase dramatically in the order: 1-Me-Ind << 1-SiMe₃-Ind < 1,3-(SiMe₃)₂-Ind .[13]

| Indenyl Ligand Substituent | Catalytic Turnover Number (TON) | Rationale for Activity |

| 1-Methyl | Very Low | Minimal steric influence; PPh₃ is less labile. |

| 1-Trimethylsilyl | Moderate | Increased steric bulk begins to facilitate PPh₃ dissociation. |

| 1,3-Bis(trimethylsilyl) | High | Significant steric repulsion between TMS and PPh₃ promotes facile ligand dissociation, accelerating the catalytic cycle.[13] |

| Table 1: Influence of Indenyl Substituents on the Catalytic Activity of (R-Ind)Ni(PPh₃)Cl in the Initiator-Free Hydrosilylation of Styrene. Data synthesized from findings in[13]. |

This trend directly correlates with the increasing steric bulk on the indenyl ring, which, as discussed, promotes the dissociation of the phosphine ligand to open a coordination site for the reactants.[13]

Olefin Polymerization

In the realm of Ziegler-Natta catalysis, the ligand framework around the metal center (e.g., zirconium) dictates the properties of the resulting polymer. Silyl-substituted bis(indenyl)zirconium dichlorides have been investigated as ethylene polymerization catalysts.[12] While the position of the silyl group (1- vs. 2-position) and the nature of the silyl group (e.g., -SiMe₃ vs. -SiMe₂H) influence catalyst stability and activity, they all serve as effective precatalysts.[12] The steric environment created by these bulky groups affects monomer approach and chain propagation/termination rates, thereby influencing polymer properties such as molecular weight and polydispersity.[12]

Conclusion and Future Outlook

The trimethylsilyl group is far more than a simple "bulky proton."[7][15] When appended to an indenyl ligand, it serves as a powerful and predictable control element for tuning the performance of organometallic complexes. Its primary role is to exert steric pressure that can (1) increase the lability of other ligands, (2) favor the η³-coordination mode, thereby enhancing the indenyl effect, and (3) modulate the accessibility of the metal center to substrates. These effects translate directly into tangible improvements in catalytic activity and can be used to influence product selectivity.

Future research will likely focus on exploring silyl groups with even greater steric demands (e.g., triisopropylsilyl, -SiⁱPr₃) to further amplify these effects.[9] Additionally, the incorporation of silyl groups in conjunction with electronically-active substituents could lead to multifunctional ligands with orthogonal control over both steric and electronic properties, paving the way for the next generation of high-performance catalysts.

References

-

Reddy, R., et al. (2010). Synthesis, structure, and ethene polymerisation catalysis of 1-or 2-silyl substituted bis[indenyl]zirconium(IV) dichlorides. Dalton Transactions. Available at: [Link]

-

Nguyen, J. Q. (2020). Probing the Role of Steric and Electronic Effects on the Synthesis, Properties, and Reactivity of Low Oxidation State Rare-Earth and Actinide Metal Complexes. eScholarship, University of California. Available at: [Link]

-

Wang, R., Groux, L. F., & Zargarian, D. (2002). Influence of SiMe₃ Substituents on Structures and Hydrosilylation Activities of ((SiMe₃)₁ or ₂-Indenyl)Ni(PPh₃)Cl. Organometallics, 21(25), 5551–5558. Available at: [Link]

-

Frenking, G., & Fröhlich, N. (2000). Steric and Electronic Effects in the Bonding of N-Heterocyclic Ligands to Transition Metals. Chemical Reviews, 100(2), 717–774. Available at: [Link]

-

Marciniec, B. (2020). Inorganometallics (Transition Metal–Metalloid Complexes) and Catalysis. Chemical Reviews, 120(1), 133–175. Available at: [Link]

-

Pi, C., et al. (2006). Synthesis, Structural Characterization, and Reactivity of Lanthanide Complexes Containing a New Methylene-Bridged Indenyl−Pyrrolyl Dianionic Ligand. Organometallics, 25(21), 5058–5064. Available at: [Link]

-

Jutzi, P., & Redeker, T. (2001). η¹-Indenyl derivatives of transition metal and main group elements: synthesis, characterization and molecular dynamics. Coordination Chemistry Reviews, 219-221, 559-623. Available at: [Link]

-

Trost, B. M., & McClory, A. (2008). Indenylmetal Catalysis in Organic Synthesis. Angewandte Chemie International Edition, 47(33), 6114–6133. Available at: [Link]

-

Bortolamiol, E., et al. (2020). Biological and Catalytic Applications of Pd(II)‐Indenyl Complexes Bearing Phosphine and N‐Heterocyclic Carbene Ligands. Chemistry – A European Journal, 26(65), 14815-14823. Available at: [Link]

-

Soneye, O. S., & Daniels, C. (2014). Steric Effects of Silyl Groups. ResearchGate. Available at: [Link]

-

Wikipedia contributors. (2023). Trimethylsilyl group. Wikipedia. Available at: [Link]

-

Rakita, P. E., & Davison, A. (1970). Fluxional behavior of Group IV indenyl trimethyl compounds [indenyltrimethylsilane, etc.]. Inorganic Chemistry, 9(1), 289–291. Available at: [Link]

-

Reddit user discussion. (2023). what is the function of the Trimethylsilyl group here? r/OrganicChemistry. Available at: [Link]

-

Apeloig, Y., & Yuzefovich, M. (1996). The tris(trimethylsilyl)silyl group in organic, coordination and organometallic chemistry. Russian Chemical Reviews, 65(5), 429-446. Available at: [Link]

-

Kerr, W. J., et al. (2019). The Indenyl Effect: Accelerated C-H Amidation of Arenes via Weakly-Coordinating Group Directed Nitrene Transfer Catalysis. ChemRxiv. Available at: [Link]

-

Mach, K., et al. (2017). Indenyl Compounds with Constrained Hapticity: The Effect of Strong Intramolecular Coordination. European Journal of Inorganic Chemistry, 2017(31), 3730-3738. Available at: [Link]

-

Grimme, S., et al. (2022). Gauging the Steric Effects of Silyl Groups with a Molecular Balance. Journal of the American Chemical Society, 144(14), 6349–6358. Available at: [Link]

-

Bortolamiol, E., et al. (2022). Cationic palladium(II)-indenyl complexes bearing phosphines as ancillary ligands. Dalton Transactions, 51(28), 10631-10642. Available at: [Link]

-

Liu, Y., & Li, Y. (2019). Transition metal complexes with functionalized indenyl phosphine ligands: structures and catalytic properties. Organic & Biomolecular Chemistry, 17(10), 2634-2646. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indenylmetal Catalysis in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Transition metal complexes with functionalized indenyl phosphine ligands: structures and catalytic properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. Cationic palladium( ii )-indenyl complexes bearing phosphines as ancillary ligands: synthesis, and study of indenyl amination and anticancer activity ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT01821G [pubs.rsc.org]

- 7. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 8. Gauging the Steric Effects of Silyl Groups with a Molecular Balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Probing the Role of Steric and Electronic Effects on the Synthesis, Properties, and Reactivity of Low Oxidation State Rare-Earth and Actinide Metal Complexes [escholarship.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. reddit.com [reddit.com]

Silyl-Substituted Indenes: From Stereoregular Polymerization to Advanced Electronic Architectures

Executive Summary

Silyl-substituted indenes represent a cornerstone moiety in modern organometallic chemistry and materials science. While their primary industrial utility lies in their role as ligand precursors for Group 4 metallocene catalysts—enabling the production of isotactic polypropylene—their application profile is expanding into optoelectronics and organic synthesis.

This guide provides a rigorous technical analysis of silyl-indenes, moving beyond basic descriptions to explore the electronic and steric causality that drives their performance. We address the specific needs of researchers in polymer chemistry and drug development, focusing on reproducible synthetic protocols, mechanistic insights, and the "indenyl effect" modulated by silicon substitution.

Part 1: Molecular Architecture & Electronic Modulation

To understand the application of silyl-indenes, one must first grasp the unique electronic relationship between the silicon atom and the indene

The Silicon-Indene Synergies

Unlike carbon analogues, the silyl group (

-

Conjugation (Hyperconjugation): The C-Si bond aligns with the

-

The

-Silicon Effect: In cationic intermediates (common in catalytic cycles), the silicon atom stabilizes positive charge development at the -

Steric Bulk & Regiocontrol: The bond length of C-Si (approx. 1.87 Å) is longer than C-C (1.54 Å). This places the bulky trimethylsilyl (TMS) or dimethylsilyl groups further from the ring, creating a "remote" steric shield that is crucial for stereoselective polymerization but less crowding than a tert-butyl group.

Regiochemistry: The 1,3-Shift

A critical handling parameter for researchers is the fluxional behavior of 1-silylindene. Upon synthesis, 1-silylindene is kinetically formed but thermodynamically unstable relative to 3-silylindene.

-

Implication: In catalyst synthesis, the position of the silicon (1- vs 3-) dictates the symmetry of the resulting metallocene (

vs

Part 2: The Crown Jewel – Ansa-Metallocene Catalysts

The most commercially significant application of silyl-indenes is in the synthesis of bridged (ansa) metallocenes for olefin polymerization.